Introduction: The Discovery of a Potent Oral Growth Hormone Secretagogue
Introduction: The Discovery of a Potent Oral Growth Hormone Secretagogue
An In-Depth Technical Guide to the Discovery and Synthesis of Tabimorelin Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Tabimorelin (also known as NN-703) is a potent, orally active, non-peptidyl agonist of the ghrelin/growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] Its development emerged from the field of reverse pharmacology, a strategy aimed at creating small molecules to mimic the effects of endogenous peptides, in this case, to stimulate the release of growth hormone (GH).[1] Developed by Novo Nordisk from the parent compound Ipamorelin, Tabimorelin was one of the first growth hormone secretagogues designed for oral administration.[3][4]
Functionally, Tabimorelin mimics the action of ghrelin, the endogenous ligand for the GHS-R1a, thereby stimulating the pituitary gland to release GH.[1][2] This action leads to a subsequent increase in circulating levels of Insulin-like Growth Factor 1 (IGF-1).[1] While it showed promise in producing sustained increases in GH and IGF-1, its clinical efficacy was most significant in severely GH-deficient patients.[1] A notable characteristic identified during its development is its action as a mechanism-based inhibitor of the cytochrome P450 enzyme CYP3A4, a crucial consideration for potential drug-drug interactions.[1][5]
This document provides a comprehensive technical overview of Tabimorelin, covering its chemical properties, mechanism of action, a plausible synthetic route, key experimental protocols for its characterization, and its pharmacological profile.
Chemical and Physical Properties
Tabimorelin is a modified polypeptide analogue. Its chemical identity and properties are summarized below.
| Property | Value |
| IUPAC Name | N-[(2E)-5-amino-5-methylhex-2-enoyl]-N-methyl-3-(2-naphthyl)alanyl-N,Nα-dimethyl-D-phenylalaninamide |
| Other Names | NN-703, NNC-26-0703 |
| CAS Number | 193079-69-5 |
| Molecular Formula | C₃₂H₄₀N₄O₃ |
| Molecular Weight | 528.69 g/mol |
| Appearance | White to off-white solid |
| Form | Typically supplied as a hemifumarate salt |
Mechanism of Action and Signaling Pathway
Tabimorelin exerts its biological effects by acting as a selective agonist at the GHS-R1a, a G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary and hypothalamus.
3.1 Receptor Binding and Activation
The GHS-R1a possesses a bifurcated ligand-binding pocket.[6] Tabimorelin, mimicking ghrelin, binds within this pocket, inducing a conformational change that activates the receptor. This initiates downstream intracellular signaling cascades.
3.2 Intracellular Signaling
The primary signaling pathway activated by the GHS-R1a is mediated by the Gαq/11 subunit of its associated G-protein.[7][8]
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PLC Activation: Upon receptor activation, the Gαq subunit stimulates phospholipase C (PLC).[9][10]
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Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11][12]
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[9][12]
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GH Secretion: The resulting increase in cytosolic Ca²⁺ is the critical signal that drives the fusion of GH-containing vesicles with the plasma membrane of pituitary somatotrophs, leading to the secretion of growth hormone.[13]
Beyond the canonical Gαq pathway, GHS-R1a can also couple to other G-proteins (Gαi/o, Gαs) and recruit β-arrestins, which can lead to receptor internalization and G-protein-independent signaling.[8][9]
3.3 Hypothalamic Actions
In the hypothalamus, Tabimorelin's activation of GHS-R1a modulates neurons that regulate energy balance. It stimulates orexigenic (appetite-stimulating) Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons while inhibiting anorexigenic (appetite-suppressing) Pro-opiomelanocortin (POMC) neurons.[14][15] This dual action contributes to the known orexigenic effects of ghrelin receptor agonists.
Synthesis of Tabimorelin Hemifumarate
While a detailed, step-by-step synthesis is proprietary, a logical retrosynthetic analysis based on Tabimorelin's chemical structure suggests a convergent synthesis strategy common for complex peptide-like molecules. The synthesis would involve the preparation of three key building blocks followed by their sequential coupling.
Key Building Blocks:
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Fragment A: (2E)-5-(protected-amino)-5-methylhex-2-enoic acid
-
Fragment B: N-methyl-3-(2-naphthyl)-L-alanine (with appropriate protection)
-
Fragment C: N,Nα-dimethyl-D-phenylalaninamide (with appropriate protection)
The synthesis would proceed through standard solution-phase or solid-phase peptide synthesis (SPPS) techniques, involving amide bond formation using coupling reagents (e.g., HATU, HOBt/DIC) and sequential deprotection steps. The final step involves purification, typically by HPLC, followed by salt formation with fumaric acid to yield the more stable Tabimorelin hemifumarate.
Experimental Protocols for Characterization
The pharmacological profile of Tabimorelin was established using a series of standardized in vitro and in vivo assays.
5.1 In Vitro Characterization
-
Receptor Binding Assay:
-
Objective: To determine the binding affinity of Tabimorelin to the GHS-R1a.
-
Methodology: A competitive binding assay is performed using crude membranes isolated from a cell line stably expressing the human GHS-R1a (e.g., BHK or CHO cells).[16][17] The membranes are incubated with a constant concentration of a radiolabeled GHS-R1a ligand (e.g., ³⁵S-MK-677) and varying concentrations of the unlabeled test compound (Tabimorelin).[18] Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Following incubation, the membranes are washed, and the bound radioactivity is quantified. The concentration of Tabimorelin that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibition constant (Ki).[18]
-
-
GH Release Assay (Rat Pituitary Cells):
-
Objective: To measure the functional potency and efficacy of Tabimorelin in stimulating GH release.
-
Methodology: Primary pituitary cells are isolated from male Sprague-Dawley rats and cultured for several days.[18] The cells are then washed and incubated with a stimulation buffer containing various concentrations of Tabimorelin for a short period (e.g., 15 minutes).[17] The culture medium is then collected, and the concentration of secreted GH is quantified using a specific radioimmunoassay (RIA).[17] Dose-response curves are generated to determine the EC₅₀ (concentration for half-maximal effect) and Emax (maximal effect) relative to a standard agonist like GHRP-6.[18]
-
-
CYP3A4 Inhibition Assay:
-
Objective: To assess the potential of Tabimorelin to inhibit CYP3A4-mediated metabolism.
-
Methodology (In Vitro): Incubations are performed using pooled human liver microsomes, which contain a high concentration of CYP enzymes.[19] A CYP3A4-selective probe substrate (e.g., midazolam, testosterone) is incubated with the microsomes and an NADPH-generating system in the presence of varying concentrations of Tabimorelin.[19][20] The reaction is terminated, and the formation of the specific metabolite is quantified by LC-MS/MS. The IC₅₀ value is determined by plotting the percent inhibition against the Tabimorelin concentration. To assess mechanism-based inhibition, a pre-incubation of Tabimorelin with microsomes and NADPH is performed before adding the probe substrate.[5][20]
-
5.2 In Vivo Characterization
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:
-
Objective: To determine the oral bioavailability, plasma half-life, and dose-dependent effect on GH release in animal models (e.g., dogs, swine).[3][16]
-
Methodology: Animals are administered single intravenous (i.v.) and oral (p.o.) doses of Tabimorelin.[16] Serial blood samples are collected over time. Plasma concentrations of Tabimorelin are measured using LC-MS/MS to determine pharmacokinetic parameters like Cmax, Tmax, AUC, and half-life.[16][21] Plasma concentrations of GH are measured by RIA to assess the pharmacodynamic response.[16] Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from i.v. administration.[16]
-
Pharmacological and Pharmacokinetic Profile
Data from preclinical and clinical studies have defined the pharmacological and pharmacokinetic properties of Tabimorelin.
| Parameter | Species / System | Value | Reference |
| In Vitro Potency (EC₅₀, GH Release) | Rat Pituitary Cells | 18 nM | [22] |
| Receptor Binding Affinity (Ki) | Human GHS-R1a (BHK Cells) | 2100 ± 400 nM | [18] |
| Functional Potency (EC₅₀, IP Turnover) | Human GHS-R1a (BHK Cells) | 1400 ± 200 nM | [16] |
| In Vivo Potency (ED₅₀, GH Release) | Swine (i.v.) | 155 ± 23 nmol/kg | [3] |
| In Vivo Efficacy (Emax, GH Release) | Swine (i.v.) | 91 ± 7 ng/mL | [3] |
| Oral Bioavailability | Beagle Dog | ~30% | [3][16] |
| Plasma Half-Life (t½) | Beagle Dog (i.v.) | 4.1 ± 0.4 hours | [3][16] |
| Human SC₅₀ (GH Stimulation) | Healthy Male Volunteers (p.o.) | 485 ng/mL (serum concentration) | [21] |
| CYP450 Interaction | Human In Vitro / In Vivo | Mechanism-based inhibitor of CYP3A4 | [1][5] |
References
- 1. Tabimorelin - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Pharmacological characterisation of a new oral GH secretagogue, NN703 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth hormone secretagogue - Wikipedia [en.wikipedia.org]
- 5. A clinical study investigating the pharmacokinetic interaction between NN703 (tabimorelin), a potential inhibitor of CYP3A4 activity, and midazolam, a CYP3A4 substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of an antagonist-bound ghrelin receptor reveals possible ghrelin recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ghs-r1a.com [ghs-r1a.com]
- 9. researchgate.net [researchgate.net]
- 10. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
- 15. Adipogenic and orexigenic effects of the ghrelin-receptor ligand tabimorelin are diminished in leptin-signalling-deficient ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. joe.bioscientifica.com [joe.bioscientifica.com]
- 18. scispace.com [scispace.com]
- 19. labcorp.com [labcorp.com]
- 20. bioivt.com [bioivt.com]
- 21. Pharmacokinetic and pharmacodynamic modeling of NN703, a growth hormone secretagogue, after a single po dose to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
